Arsenic phosphide can be derived from natural sources where arsenic and phosphorus coexist, but it is predominantly synthesized in laboratory settings. The compound is produced through various synthetic methods that allow for control over its structural properties and purity levels.
Arsenic phosphide falls under the category of semiconductors within materials science. It is recognized for its potential utility in electronic devices, particularly in applications requiring infrared detection and photonic devices.
The synthesis of arsenic phosphide can be achieved through several methods, including:
The choice of synthesis method significantly affects the structural properties of arsenic phosphide. For instance, laser ablation allows for precise control over cluster size, while gas phase synthesis can yield larger crystal structures with specific electronic properties.
Arsenic phosphide typically exhibits an orthorhombic crystal structure, characterized by distinct lattice parameters that influence its electronic properties. The arrangement of atoms within this structure plays a crucial role in determining how the material interacts with light and electricity.
Arsenic phosphide participates in various chemical reactions, particularly under high-temperature conditions or when exposed to reactive environments. Notable reactions include:
Understanding these reactions is critical for applications involving arsenic phosphide in electronic devices, where stability under operational conditions is essential.
The mechanism by which arsenic phosphide functions as a semiconductor involves electron mobility within its crystal lattice. When exposed to light or electrical stimuli, electrons can be excited across the band gap, facilitating conductivity.
Arsenic phosphide has several scientific uses:
The study of arsenic-phosphorus interactions began indirectly through investigations into arsenic’s chemistry. In the 19th century, arsenic trioxide (As₂O₃) and arsenides dominated scientific interest due to their toxicity and metallurgical applications [1]. The first intentional synthesis of arsenic phosphide alloys emerged in the mid-20th century, driven by semiconductor research. Early methods relied on high-pressure (1–10 GPa) and high-temperature (600–1000°C) reactions between elemental arsenic and phosphorus in sealed ampoules—a technique later refined using mineralizers like tin iodide to lower energy barriers [6].
A breakthrough occurred in 2017 when Long et al. synthesized black arsenic-phosphorus (b-AsP) alloys via vapor-phase deposition, enabling precise control over stoichiometry [3]. This facilitated the exploration of quantum-confined structures like arsenic monophosphide (AsP) monolayers, predicted to exhibit exceptional electron mobility (10,000 cm²/V·s) [6]. Historically, the evolution from empirical syntheses to controlled growth mirrors broader trends in solid-state chemistry, where interpnictogen compounds transitioned from laboratory curiosities to functional materials.
Table 1: Key Milestones in Arsenic Phosphide Research
Year | Development | Significance |
---|---|---|
1950s | High-pressure synthesis of As-P alloys | Enabled bulk crystal growth |
2000 | Theoretical prediction of AsP monolayers | Identified high carrier mobility potential |
2017 | Solid-phase synthesis of b-AsP | Achieved mineralizer-free alloys [6] |
2021 | Vapor-phase crystallization of AsP₃ | Enabled wafer-scale production [2] |
Arsenic phosphides occupy a critical niche in optoelectronics and quantum technologies due to their tunable bandgaps and anisotropic charge transport. Key applications include:
Recent advances address crystal quality challenges. For example, metal-organic vapor-phase epitaxy (MOVPE) of InAsP/InP mitigates arsenic/phosphorus exchange defects by optimizing precursor pyrolysis kinetics [5]. Such progress underscores arsenic phosphides’ role in overcoming silicon’s limitations for specialized semiconductor applications.
Arsenic phosphides are categorized by stoichiometry and crystal structure, which dictate their electronic behavior:
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2